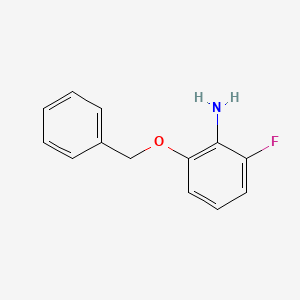

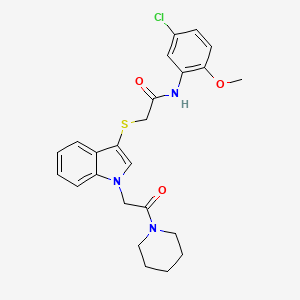

![molecular formula C13H14FN3O3S2 B2507372 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097896-40-5](/img/structure/B2507372.png)

3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole" is a structurally complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that can include 1,3-dipolar reactions, intramolecular ring transformations, and cyclodehydration processes. For instance, the synthesis of pyrrolo[2,1-b]thiazole derivatives is achieved through 1,3-dipolar reactions of thiazolium azomethine ylides with activated vinyl sulfoxides, which are highly regio- and stereoselective . Similarly, the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole involves intramolecular ring transformation and cyclodehydration . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic and theoretical methods. For example, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species are influenced by intramolecular OH⋯N hydrogen bonding, which is crucial for the stability of the molecule . This insight into the importance of hydrogen bonding could be relevant to understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with various reagents. For instance, the reaction of 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole with binucleophilic reagents leads to the formation of displaced and rearranged products, which upon heating undergo cyclodehydration to form fused s-triazoles . This suggests that the compound may also undergo similar reactions with appropriate reagents, leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . These compounds have also been evaluated for their biological activity, such as anti-human liver cancer properties, which were assessed using in-vitro antihuman liver hepatocellular carcinoma cell line (HepG2) . The compound "this compound" may also exhibit similar properties, and its physical and chemical characteristics could be elucidated using comparable analytical techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound "3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole" falls into the broader category of 1,2,5-thiadiazole derivatives. One study explored the synthesis of 1,2,5-thiadiazole 1-oxides, including structural analysis through X-ray and NMR spectroscopy. This research is significant for understanding the fundamental properties and potential applications of related thiadiazole compounds (Amato et al., 1982).

Chemical Behavior and Synthetic Precursors

Another study focused on the chemical behavior of 5-chloro-3-methylthio-1,2,4-thiadiazol-2-ium chlorides as synthetic precursors for various thiadiazole systems. These precursors are crucial for developing a range of thiadiazole compounds, potentially including the specified compound (Morel et al., 2003).

Antimicrobial and Cytotoxic Activities

A class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles, which may be structurally related to the specified compound, was synthesized and evaluated for antimicrobial and cytotoxic activities. This highlights the potential biomedical applications of such compounds (Swapna et al., 2013).

Novel Pyridine-Thiazole Hybrid Molecules

Research on novel pyridine-thiazole hybrid molecules, which share structural motifs with the specified compound, has shown significant antiproliferative activity against various cancer cell lines. This suggests possible applications in cancer research and therapy (Ivasechko et al., 2022).

Eigenschaften

IUPAC Name |

3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S2/c14-12-4-2-1-3-10(12)9-22(18,19)17-6-5-11(8-17)20-13-7-15-21-16-13/h1-4,7,11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNSRZUXRUCMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

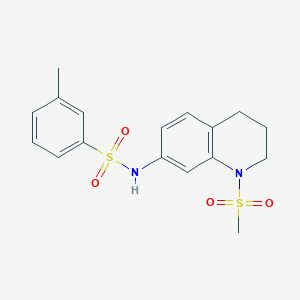

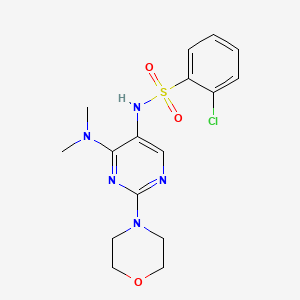

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

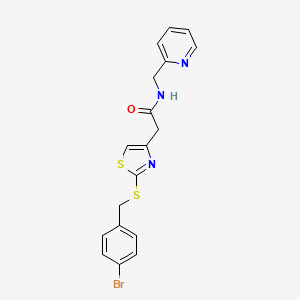

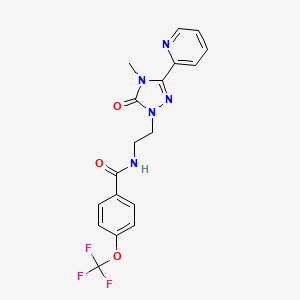

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

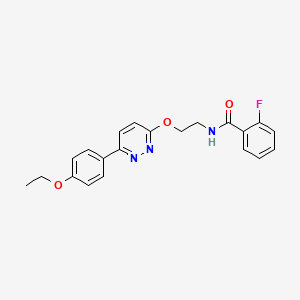

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

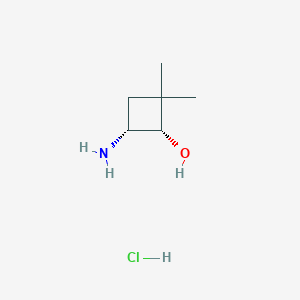

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)